
L-372662
Overview
Description
L-372662 is a synthetic organic compound known for its role as a potent and orally active non-peptide oxytocin antagonist. It has a molecular formula of C₃₃H₃₈N₄O₆ and a molecular weight of 586.68 g/mol . This compound is particularly significant in the field of pharmacology due to its high affinity and selectivity for the oxytocin receptor, making it a valuable tool in the study of oxytocin-related physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-372662 involves several key steps:
Condensation Reaction: 2-Aminobenzyl alcohol is condensed with N-tert-butoxycarbonyl-4-piperidone in toluene with azeotropic removal of water, forming an imine intermediate.
Reduction: The imine is reduced using sodium cyanoborohydride to yield a secondary amine.
Cyclization: The secondary amine is treated with triphosgene in the presence of N,N-diisopropyl ethylamine to produce a benzoxazinone derivative.
Deprotection: The benzoxazinone derivative is deprotected with hydrochloric acid in ethyl acetate to give the final piperidine product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
L-372662 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Substitution reactions can occur at the aromatic rings or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperbenzoic acid.
Reduction: Sodium cyanoborohydride is used for reducing imines to amines.
Substitution: Various halogenated reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
L-372662 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of oxytocin receptor antagonists.
Biology: The compound is utilized in experiments to understand the role of oxytocin in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in conditions related to oxytocin dysregulation, such as preterm labor.
Industry: The compound is used in the development of new pharmaceuticals targeting the oxytocin receptor.
Mechanism of Action
L-372662 exerts its effects by binding to the oxytocin receptor, thereby blocking the action of oxytocin. This antagonistic activity prevents oxytocin from inducing its physiological effects, such as uterine contractions. The molecular targets include the oxytocin receptor, and the pathways involved are those related to oxytocin signaling .
Comparison with Similar Compounds
Similar Compounds
L-371257: Another oxytocin antagonist with modifications at the acetylpiperidine terminus.
Atosiban: A peptide oxytocin antagonist used clinically to delay preterm labor.
Uniqueness
L-372662 is unique due to its high selectivity and affinity for the oxytocin receptor, as well as its excellent oral bioavailability. These properties make it a valuable tool for both research and potential therapeutic applications .
Biological Activity
L-372662 is a non-peptide oxytocin receptor (OXTR) antagonist developed by Merck KGaA, primarily indicated for its potential applications in urogenital diseases, particularly in managing obstetric labor and premature contractions. This compound exhibits notable biological activity characterized by its binding affinity, pharmacokinetics, and physiological effects.
Chemical and Pharmacological Profile
- Molecular Formula : C33H38N4O6
- CAS Registry Number : 162045-26-3
- Mechanism of Action : this compound functions as an antagonist at the oxytocin receptor, inhibiting the biological actions mediated by oxytocin, which is crucial in various reproductive processes.
Binding Affinity
This compound has demonstrated a high binding affinity for the human oxytocin receptor with a dissociation constant (Ki) of approximately 4.8 nM. This indicates strong interactions with the receptor, suggesting its potential efficacy in clinical applications where modulation of oxytocin signaling is beneficial .
In Vitro and In Vivo Studies
-
In Vitro Potency :
- This compound shows significant potency in inhibiting oxytocin-induced intracellular calcium increases in uterine smooth muscle cells (USMC), with an effective concentration that highlights its role in modulating uterine contractility .
- The compound's selectivity is notable, exhibiting over 500-fold selectivity against vasopressin receptors, which are structurally similar to oxytocin receptors .
- In Vivo Efficacy :
Proteomic Analysis
A study investigated the effects of this compound on the myometrial proteome and identified several proteins that were differentially expressed following treatment:
- Key Proteins Identified :
- Annexin-A3
- Osteoglycin
- HSP70-protein 2
- Cytokeratin 19 isoforms
- Desmin
These proteins are involved in various cellular functions including cytoskeletal organization, oxidative stress response, and energy metabolism, indicating that this compound may influence multiple pathways within myometrial tissues .
Summary of Findings
Parameter | Value |
---|---|
Ki (Binding Affinity) | 4.8 nM |
AD50 (In Vivo Potency) | 36 µg/kg |
Oral Bioavailability | 90% in dogs |
Aqueous Solubility | >10 mg/mL at pH 5.2 |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of L-372662 as a non-peptide oxytocin receptor (OTR) antagonist, and how does its selectivity compare to related receptors?
this compound binds competitively to the oxytocin receptor, with a Ki value of 4.8 nM, indicating high affinity. Its selectivity is demonstrated by a Kd of 5.8 nM for wild-type hOTR versus 73 nM for the [A318G]OTR mutant, suggesting structural specificity. Researchers should validate selectivity using receptor panels (e.g., vasopressin receptors) and functional assays (e.g., calcium mobilization or GTPγS binding) to rule off-target effects .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
Purity (≥98%) and stability should be confirmed via HPLC or LC-MS prior to use. For longitudinal studies, stability under storage conditions (e.g., temperature, solvent) must be assessed. Batch-to-batch variability can be minimized by sourcing from certified suppliers and including internal controls (e.g., reference standards) in assays .
Q. What in vitro models are appropriate for preliminary screening of this compound’s antagonistic activity?
Use cell lines expressing recombinant human OTR (e.g., HEK293 or CHO-K1). Measure inhibition of oxytocin-induced signaling (e.g., IP3 accumulation, ERK phosphorylation) with dose-response curves. Include positive controls (e.g., atosiban) and negative controls (vehicle-only) to validate assay robustness .
Advanced Research Questions
Q. How should researchers design dose-response experiments to account for this compound’s non-linear pharmacokinetics in vivo?
Employ staggered dosing regimens in animal models, accounting for bioavailability and half-life. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with receptor occupancy. For example, measure oxytocin-mediated uterine contractions in rodents pre- and post-administration, adjusting for interspecies metabolic differences .
Q. What strategies resolve contradictions in this compound’s efficacy data across different experimental systems?
Discrepancies (e.g., in vitro vs. in vivo efficacy) may arise from receptor density, tissue-specific signaling, or metabolite interference. Address these by:
- Replicating experiments under standardized conditions.
- Using orthogonal assays (e.g., radioligand binding vs. functional readouts).
- Profiling metabolites via mass spectrometry to identify active derivatives .
Q. How can researchers optimize protocols for combining this compound with other receptor modulators in complex physiological studies?
Apply factorial experimental design to test combinatorial effects. For example, pair this compound with vasopressin receptor antagonists to study cross-talk in social behavior models. Use isobolographic analysis to distinguish additive vs. synergistic effects. Ensure statistical power by calculating sample sizes a priori .
Q. Methodological Considerations
Table 1: Key Pharmacological Parameters of this compound
Parameter | Value | Experimental Context | Reference |
---|---|---|---|
Ki (OTR antagonism) | 4.8 nM | Competitive binding assay | |
Kd (wild-type hOTR) | 5.8 nM | Radioligand displacement | |
Kd ([A318G]OTR mutant) | 73 nM | Mutational receptor analysis | |
Selectivity (OTR:V R) | >10-fold | Receptor panel screening | |
Purity | ≥98% | HPLC/LC-MS validation |
Q. Data Contradiction Analysis Framework
Properties
IUPAC Name |
1-[1-[2-methoxy-4-[1-[(2-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-yl]oxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-23-24(7-5-15-36(23)40)21-34-16-13-27(14-17-34)43-28-9-10-29(31(20-28)41-2)32(38)35-18-11-26(12-19-35)37-30-8-4-3-6-25(30)22-42-33(37)39/h3-10,15,20,26-27H,11-14,16-19,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWSXDUHUVMPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])CN2CCC(CC2)OC3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5C6=CC=CC=C6COC5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162045-26-3 | |
Record name | L-372662 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162045263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-372662 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS95DW687N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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